molecular formula C18H28BNO3 B13088508 2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1346708-02-8

2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13088508
CAS No.: 1346708-02-8
M. Wt: 317.2 g/mol
InChI Key: NAQJTVPEOYNZQX-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a cyclohexylmethoxy group and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Cyclohexylmethoxy Group: This step involves the reaction of the pyridine derivative with cyclohexylmethanol under suitable conditions, often using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Boronate Ester Formation: The final step involves the introduction of the boronate ester group. This can be achieved through the reaction of the pyridine derivative with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the coupling partner used.

Scientific Research Applications

2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The cyclohexylmethoxy group can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.

    2-(Cyclohexylmethoxy)-4-bromopyridine: Similar structure but with a bromine atom instead of the boronate ester group.

Uniqueness

2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of the cyclohexylmethoxy group and the boronate ester group. This combination provides distinct reactivity patterns and makes it a valuable intermediate for various synthetic applications.

Properties

CAS No.

1346708-02-8

Molecular Formula

C18H28BNO3

Molecular Weight

317.2 g/mol

IUPAC Name

2-(cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-11-20-16(12-15)21-13-14-8-6-5-7-9-14/h10-12,14H,5-9,13H2,1-4H3

InChI Key

NAQJTVPEOYNZQX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3CCCCC3

Origin of Product

United States

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